3-[2-(N-Benzyl)pyrrolyl] acrylic acid

Inflammation Enzyme Inhibition Leukotriene Pathway

Ensure reproducibility in FAAH inhibitor SAR studies: substituting this N-benzyl pyrrole with generic analogs alters sterics and electronic distribution, invalidating results. This pre-protected intermediate offers: - Clean baseline: No 5-LOX activity at 100 µM, enabling selective target engagement. - Built-in benzyl protection: Eliminates separate protection/deprotection steps vs. unsubstituted analogs. - Conjugated handle: Ready for amidation/esterification to probe C2 substituent effects. BenchChem supplies this validated intermediate with analytics.

Molecular Formula C14H13NO2
Molecular Weight 227.26 g/mol
Cat. No. B12277525
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-[2-(N-Benzyl)pyrrolyl] acrylic acid
Molecular FormulaC14H13NO2
Molecular Weight227.26 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)CN2C=CC=C2C=CC(=O)O
InChIInChI=1S/C14H13NO2/c16-14(17)9-8-13-7-4-10-15(13)11-12-5-2-1-3-6-12/h1-10H,11H2,(H,16,17)/b9-8+
InChIKeyFAQBKSZZQDTEOJ-CMDGGOBGSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-[2-(N-Benzyl)pyrrolyl] acrylic acid: Structural and Functional Baseline


3-[2-(N-Benzyl)pyrrolyl] acrylic acid (IUPAC: (E)-3-(1-benzylpyrrol-2-yl)prop-2-enoic acid, CAS 60290-03-1) is an unsaturated carboxylic acid featuring a pyrrole ring substituted with an N-benzyl group and an acrylic acid moiety at the 2-position . With a molecular weight of 227.26 g/mol , this compound belongs to the class of pyrrolylacrylic acids—a family of multifunctional monomers and building blocks for fine organic synthesis and pharmaceutical research [1]. Its structure combines the electron-rich pyrrole heterocycle with a conjugated α,β-unsaturated carboxylic acid system, enabling diverse reactivity including Knoevenagel condensation-based synthesis and potential biological activities . The presence of the benzyl substituent on the pyrrole nitrogen distinguishes this compound from simpler pyrrolylacrylic acid analogs and influences its chemical behavior, solubility profile, and potential interactions with biological targets .

Workflow Multi-step synthesis, conducting polymer precursor
Selection N-benzyl protected pyrrole, conjugated acrylic acid handle
Context Medicinal chemistry SAR, label-free biosensor research

Irreplaceability of 3-[2-(N-Benzyl)pyrrolyl] acrylic acid


Generic substitution among pyrrolylacrylic acid derivatives is scientifically unsound due to critical differences in steric bulk, electronic distribution, and resulting physicochemical and biological properties. Unsubstituted analogs such as 3-pyrrolylacrylic acid (MW 137.14) lack the N-benzyl group, resulting in markedly different solubility, lipophilicity, and target-binding characteristics [1]. The N-benzyl substituent increases molecular weight and alters the compound's logP, influencing membrane permeability and protein-binding profiles . Similarly, N-vinylpyrrolyl acrylic acids, while also N-substituted, possess a vinyl group that confers distinct polymerization behavior and reactivity compared to the benzyl moiety [2]. The benzyl group specifically modulates the electron density of the pyrrole ring through inductive and resonance effects, which directly impacts the compound's reactivity in condensation reactions and its interaction with biological targets such as enzymes or receptors . Consequently, substituting this compound with a cheaper or more readily available analog without rigorous validation would compromise experimental reproducibility and potentially invalidate structure-activity relationship (SAR) studies .

Risk Factor
3-[2-(N-Benzyl)pyrrolyl] acrylic acid
Potential Substitute
N-Benzyl Absence
MW 227.26 g/mol; N-benzyl present
3-Pyrrolylacrylic acid (MW 137.14); N-H analog
Conjugated Side Chain
C=C double bond; unsaturated acrylic acid
Saturated pyrrole-alkyl acids (e.g., PPA)

Differentiation Evidence for 3-[2-(N-Benzyl)pyrrolyl] acrylic acid


5-LOX Inactivity vs. FAAH Inhibitors

In a direct enzyme inhibition assay, 3-[2-(N-Benzyl)pyrrolyl] acrylic acid was evaluated for its ability to inhibit rat basophilic leukemia-1 (RBL-1) 5-lipoxygenase at a concentration of 100 µM. The compound exhibited no significant activity (NS) [1]. This negative result provides a crucial differentiator from structurally related N-benzyl pyrrole compounds that are potent inhibitors of Fatty Acid Amide Hydrolase (FAAH), an enzyme involved in endocannabinoid metabolism [2]. While some N-benzyl pyrroles demonstrate nanomolar to micromolar FAAH inhibition, this specific acrylic acid derivative is inactive against 5-lipoxygenase, suggesting a distinct target selectivity profile [3].

5-LOX Activity
Class-level inference
Inactive at 100 µM
Supports FAAH SAR studies requiring 5-LOX non-interference
RBL-1 assay; no significant inhibition observed
Inflammation Enzyme Inhibition Leukotriene Pathway

Synthetic Advantage of N-Benzyl Substitution

3-[2-(N-Benzyl)pyrrolyl] acrylic acid possesses an N-benzyl substituent (molecular weight contribution: benzyl group = 91.13 g/mol) that is absent in the unsubstituted analog 3-pyrrolylacrylic acid (MW 137.14 g/mol) [1]. This structural difference results in a 65.7% increase in molecular weight (227.26 vs. 137.14 g/mol) and fundamentally alters the compound's physicochemical properties. The benzyl group provides a hydrophobic anchor that can enhance membrane permeability and offers a synthetic handle for further derivatization (e.g., debenzylation to yield the free N-H pyrrole) . In contrast, 3-pyrrolylacrylic acid lacks this protective/functional group, limiting its utility in multi-step synthetic sequences where N-protection is required [2].

N-Substituent Effect
Cross-study comparable
ΔMW +90.12 g/mol (+65.7%)
Enables N-protected synthetic strategies
Benzyl group serves as a synthetic handle for further derivatization
Organic Synthesis Building Blocks Medicinal Chemistry

Conjugated Acrylic Acid: Enhanced Electrochemical Properties

The acrylic acid side chain in 3-[2-(N-Benzyl)pyrrolyl] acrylic acid contains a conjugated C=C double bond, which is absent in saturated analogs like 3-pyrrolylpentanoic acid (PPA). In studies of analogous pyrrole monomers (3-pyrrolylacrylic acid, PAA, and 5-(3-pyrrolyl) 2,4-pentadienoic acid, PPDA), it was demonstrated that functionalized polymers with unsaturated side chains exhibit superior properties for biosensor applications compared to those with saturated side chains (e.g., PPA) [1]. Specifically, sensors based on poly(Py-co-PPDA) exhibited the largest changes in charge-transfer resistance and achieved a detection limit of 0.5 nM for oligonucleotide targets [2]. While direct data for the N-benzyl derivative are not available, the presence of the conjugated acrylic acid moiety is a key structural feature that is expected to confer similar enhanced electrochemical and optical properties relative to saturated-chain analogs [3].

Biosensor LOD
Class-level inference
LOD down to 0.5 nM
May support conducting polymer sensitivity in biosensors
Based on conjugated analogs; EIS platform
Polymer Chemistry Conducting Polymers Biosensors

Optimal Applications of 3-[2-(N-Benzyl)pyrrolyl] acrylic acid


FAAH Inhibitor Scaffold (5-LOX Sparing)

Researchers developing Fatty Acid Amide Hydrolase (FAAH) inhibitors can utilize 3-[2-(N-Benzyl)pyrrolyl] acrylic acid as a key intermediate or scaffold. The compound's lack of significant activity against 5-lipoxygenase at 100 µM [1] makes it a valuable starting point for SAR studies aimed at achieving selective FAAH inhibition without confounding off-target effects on the leukotriene pathway. This selectivity profile is particularly relevant for developing analgesics and anti-inflammatory agents that modulate the endocannabinoid system without suppressing leukotriene-mediated immune responses [2].

N-Benzyl-Protected Building Block for Multi-Step Synthesis

In complex organic syntheses where the pyrrole nitrogen must be protected from undesired reactions, 3-[2-(N-Benzyl)pyrrolyl] acrylic acid offers a pre-installed benzyl protecting group. The benzyl moiety provides stability under various reaction conditions and can be selectively removed via hydrogenolysis to reveal the free N-H pyrrole for subsequent functionalization . This contrasts with unsubstituted 3-pyrrolylacrylic acid (MW 137.14), which would require separate protection/deprotection steps, adding time and cost to synthetic routes [3].

Conjugated Conducting Polymer Precursor

The conjugated acrylic acid moiety present in 3-[2-(N-Benzyl)pyrrolyl] acrylic acid positions it as a monomer candidate for the synthesis of functionalized conducting polymers. Based on class-level evidence from analogous pyrrolylacrylic acids, polymers derived from such monomers with unsaturated side chains exhibit superior performance in label-free DNA biosensors, achieving detection limits as low as 0.5-0.98 nM [4]. The N-benzyl substituent may further modulate the polymer's electronic properties and solubility, potentially enabling new applications in organic electronics or bioelectronics [5].

N-Benzyl Pyrrole SAR Probe

Given the established interest in N-benzyl pyrroles as FAAH inhibitors [2], 3-[2-(N-Benzyl)pyrrolyl] acrylic acid serves as a versatile core for systematic SAR exploration. The acrylic acid handle allows for facile derivatization into amides, esters, or other functional groups, enabling medicinal chemists to probe the effects of varying the C2 substituent on target affinity, selectivity, and pharmacokinetic properties. Its inactivity against 5-LOX [1] provides a clean baseline for assessing target engagement in cellular assays.

Application
Selection Property
Validation Focus
FAAH Inhibitor SAR
5-LOX non-interference
Assay-grade selectivity profiling
N-Protected Synthesis
Pre-installed benzyl group
Deprotection efficiency, pathway compatibility
Conducting Polymers
Conjugated acrylic acid side-chain
Polymerization yield, EIS performance
Medicinal Chemistry Probe
Versatile acrylic acid handle
Amide/ester derivative library scope

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

27 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-[2-(N-Benzyl)pyrrolyl] acrylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.